molecular formula C9H9NO3 B8732059 Methyl 3-acetylpicolinate CAS No. 174681-87-9

Methyl 3-acetylpicolinate

Cat. No. B8732059
Key on ui cas rn: 174681-87-9
M. Wt: 179.17 g/mol
InChI Key: ODTDOJIDRHNYAZ-UHFFFAOYSA-N
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Patent
US05098466

Procedure details

To methyl 3-acetyl-2-pyridinecarboxylate (1.86 g) in 20 ml of ethanol is added lithium hydroxide monohydrate (10 mmol) in 20 ml of hot water. After 1 hour, conc. hydrochloric acid (1 ml) is added, and the mixture is reduced under vacuum. The resulting solid is extracted with hot methylene chloride, and the residue is stirred with 15 ml of THF for 1 hour at 60°, then filtered and dried to give 3-acetyl-2-pyridinecarboxylic acid.
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5]([C:10]([O:12]C)=[O:11])=[N:6][CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].O.[OH-].[Li+].Cl>C(O)C.O>[C:1]([C:4]1[C:5]([C:10]([OH:12])=[O:11])=[N:6][CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
C(C)(=O)C=1C(=NC=CC1)C(=O)OC
Name
lithium hydroxide monohydrate
Quantity
10 mmol
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred with 15 ml of THF for 1 hour at 60°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting solid is extracted with hot methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C=1C(=NC=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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